molecular formula C7H14ClNO2 B081801 3-(Pyrrolidin-1-yl)propanoic acid hydrochloride CAS No. 14788-14-8

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No. B081801
CAS RN: 14788-14-8
M. Wt: 179.64 g/mol
InChI Key: HFYVCFSDZYRPRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(pyrrolidin-1-yl)propanoic acid derivatives typically involves diastereoselective routes that utilize asymmetric catalysis or specific reagent interactions. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition, demonstrating the chemical versatility of pyrrolidinyl-based compounds (Procopiou et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals complex interactions and bond formations. For example, the synthesis and crystal structure analysis of 3-(pyrrole-2′-carboxamido)propanoic acid highlighted its monoclinic space group and detailed hydrogen bonding, indicating the importance of structural analysis in understanding compound stability and reactivity (Zeng Xiang, 2005).

Chemical Reactions and Properties

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and its derivatives undergo various chemical reactions, including oxidative coupling and cycloadditions, showcasing their reactivity. For instance, an oxidative coupling reaction with alkanones resulted in Pd-complexes that incorporate masked dehydro-4-oxo-norvaline, demonstrating the compound's potential in complex synthesis processes (El-Abadelah et al., 2018).

Physical Properties Analysis

The physical properties of 3-(pyrrolidin-1-yl)propanoic acid hydrochloride derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, one derivative exhibited very high solubility in saline at pH 7, indicating its potential for pharmaceutical formulations (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the compound's utility. The synthesis and reactivity studies of related pyrrolidine and piperidine-alkanoic acid hydrochlorides through hydrogenation and hydrochloric acid reactions provide insights into the compound's chemical behavior and potential applications (Tsui & Wood, 1979).

Scientific Research Applications

Summary of the Application

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride has been used in the synthesis of analogues with high affinity for the CCR5 receptor, which is a protein on the surface of white blood cells involved in the immune system. These analogues have shown potent anti-HIV activity .

Results or Outcomes

The synthesized analogues demonstrated high affinity for the CCR5 receptor and potent anti-HIV activity. The rat pharmacokinetics for these new analogues featured higher bioavailabilities and lower rates of clearance as compared to cyclopentane 1 .

2. Application in Neuroprotection

Summary of the Application

3-Pyrrolidin-1-ylpropanoic Acid is used to prepare acylaminophenothiazines, which are neuroprotective agents .

  • It is a chemical with the CAS Number: 14788-14-8 .
  • It has a molecular weight of 179.65 .
  • Its IUPAC name is 3-(1-pyrrolidinyl)propanoic acid hydrochloride .
  • It is typically stored at room temperature .
  • It is usually in the form of a powder .
  • Its melting point is between 169-171 degrees Celsius .
  • It is a chemical with the CAS Number: 14788-14-8 .
  • It has a molecular weight of 179.65 .
  • Its IUPAC name is 3-(1-pyrrolidinyl)propanoic acid hydrochloride .
  • It is typically stored at room temperature .
  • It is usually in the form of a powder .
  • Its melting point is between 169-171 degrees Celsius .

Safety And Hazards

The compound has been classified with the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYVCFSDZYRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997575
Record name 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)propanoic acid hydrochloride

CAS RN

76234-38-3, 14788-14-8
Record name 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GHAO NIU, WC Hsiao, H Zhuang, HW Chen, LG Zheng… - 2023 - chemrxiv.org
Excavatolide B (1, ExcB), a briarane-type diterpenoid isolated from Formosan gorgonian Briareum stechei, exhibits promising anti-inflammatory activity with low cytotoxicity. In this study, …
Number of citations: 1 chemrxiv.org

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